O,O-Diethyl phenylphosphonothioate
Overview
Description
O,O-Diethyl phenylphosphonothioate: is an organophosphorus compound with the molecular formula C10H15O2PS . It is a phosphonothioate ester, characterized by the presence of a phosphorus-sulfur bond. This compound is of interest due to its applications in various fields, including agriculture, chemistry, and potentially medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From O,O-Diethyl phosphorochloridothioate: One method involves reacting O,O-Diethyl phosphorochloridothioate with 2-chloroquinolin-3-ylmethanol derivatives in the presence of sodium hydroxide.
Using Thiophosphate Salts: Another method involves the reaction of with alkyl halides in the presence of a base.
Industrial Production Methods: Industrial production methods for O,O-Diethyl phenylphosphonothioate typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The use of microwave irradiation and solvent-free conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Substitution: This compound can participate in nucleophilic substitution reactions, where the phosphorus-sulfur bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Nucleophiles: Common nucleophiles include alkoxides and amines.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Phosphonates and other substituted phosphonothioates.
Scientific Research Applications
Chemistry:
Catalysis: is used as a reagent in various catalytic processes, particularly in the synthesis of other organophosphorus compounds.
Biology and Medicine:
Enzyme Inhibition:
Industry:
Mechanism of Action
Mechanism: O,O-Diethyl phenylphosphonothioate exerts its effects primarily through the inhibition of acetylcholinesterase. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to an accumulation of acetylcholine at synapses and subsequent neurotoxicity .
Molecular Targets and Pathways:
Acetylcholinesterase: The primary target of .
Neurotransmission Pathways: The compound affects cholinergic neurotransmission by inhibiting acetylcholine breakdown.
Comparison with Similar Compounds
- O,S-Diethyl phenylphosphonothioate
- O,O-Diethyl methylphosphonothioate
- O,O-Diethyl S-(p-nitrophenyl) phosphorothioate
Comparison:
- O,S-Diethyl phenylphosphonothioate: Similar in structure but with different reactivity due to the presence of an oxygen atom instead of sulfur at a specific position .
- O,O-Diethyl methylphosphonothioate: Contains a methyl group instead of a phenyl group, affecting its chemical properties and applications .
- O,O-Diethyl S-(p-nitrophenyl) phosphorothioate: Contains a nitrophenyl group, which significantly alters its reactivity and toxicity profile .
Uniqueness: O,O-Diethyl phenylphosphonothioate is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
diethoxy-phenyl-sulfanylidene-λ5-phosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O2PS/c1-3-11-13(14,12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEVMKZCLPHMRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O2PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211375 | |
Record name | Phosphonothioic acid, phenyl-, O,O-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6231-03-4 | |
Record name | O,O-Diethyl P-phenylphosphonothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6231-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonothioic acid, phenyl-, O,O-diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006231034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonothioic acid, phenyl-, O,O-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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